molecular formula C14H21ClN2O2 B1164611 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 101365-59-7

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B1164611
CAS No.: 101365-59-7
M. Wt: 284.78 g/mol
InChI Key: DNWIKZYPYYGOQA-UHFFFAOYSA-N
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Description

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is an analytical reference standard categorized as an opioid. It is a presumptive metabolite of methoxyacetyl fentanyl (hydrochloride) and is primarily used in research and forensic applications .

Scientific Research Applications

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

Target of Action

Methoxyacetyl Norfentanyl (Hydrochloride) is an opioid, and its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward .

Mode of Action

As an opioid, Methoxyacetyl Norfentanyl (Hydrochloride) acts by binding to the opioid receptors, mimicking the action of endogenous opioids . This binding inhibits the release of nociceptive neurotransmitters, thereby reducing the perception of pain .

Biochemical Pathways

The primary biochemical pathway affected by Methoxyacetyl Norfentanyl (Hydrochloride) is the opioid signaling pathway . Upon binding to the opioid receptors, it triggers a series of downstream effects, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

It is known to be a metabolite of methoxyacetyl fentanyl . As such, its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of its parent compound .

Result of Action

The binding of Methoxyacetyl Norfentanyl (Hydrochloride) to opioid receptors results in analgesic effects, providing relief from pain . It can also lead to adverse effects such as respiratory depression, which can be life-threatening .

Action Environment

The action of Methoxyacetyl Norfentanyl (Hydrochloride) can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or other CNS depressants, can potentiate its effects and increase the risk of respiratory depression . Additionally, genetic factors can influence an individual’s response to Methoxyacetyl Norfentanyl (Hydrochloride), with some individuals being more susceptible to its effects .

Safety and Hazards

Methoxyacetyl norfentanyl is categorized as an opioid and is not intended for human or veterinary use . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product, and it should only be used outdoors or in a well-ventilated area .

Future Directions

The emergence of new fentanyl analogs and synthetic opioids on the drug market poses a global public health threat . There are many possibilities for future development of fentanyl-related compounds with novel biological activity profiles . In particular, ligands with mixed mu and delta opioid receptor activities, multivalent derivatives for use in cases of prolonged and neuropathic pain states .

Biochemical Analysis

Biochemical Properties

Methoxyacetyl norfentanyl (hydrochloride) plays a significant role in biochemical reactions, particularly in the context of opioid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4, which facilitates the O-demethylation of methoxyacetyl norfentanyl (hydrochloride) to produce its metabolites . Additionally, this compound may interact with opioid receptors, influencing their activity and downstream signaling pathways.

Cellular Effects

Methoxyacetyl norfentanyl (hydrochloride) exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with opioid receptors can lead to changes in intracellular signaling cascades, affecting processes such as pain perception, neurotransmitter release, and cellular stress responses . Methoxyacetyl norfentanyl (hydrochloride) may also impact gene expression by altering the transcriptional activity of genes involved in opioid signaling and metabolism.

Molecular Mechanism

The molecular mechanism of action of methoxyacetyl norfentanyl (hydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Methoxyacetyl norfentanyl (hydrochloride) binds to opioid receptors, leading to the activation of G-protein coupled receptor signaling pathways . This activation results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. Additionally, methoxyacetyl norfentanyl (hydrochloride) may inhibit or activate specific enzymes involved in its metabolism, further influencing its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methoxyacetyl norfentanyl (hydrochloride) can change over time due to its stability, degradation, and long-term impact on cellular function. Methoxyacetyl norfentanyl (hydrochloride) is relatively stable when stored at -20°C, with a stability of at least five years In vitro and in vivo studies have shown that prolonged exposure to methoxyacetyl norfentanyl (hydrochloride) can lead to alterations in cellular signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of methoxyacetyl norfentanyl (hydrochloride) vary with different dosages in animal models. At low doses, it may produce analgesic effects by activating opioid receptors and modulating pain signaling pathways . At higher doses, methoxyacetyl norfentanyl (hydrochloride) can cause toxic or adverse effects, including respiratory depression, sedation, and potential overdose . Threshold effects and dose-response relationships need to be carefully studied to determine the safe and effective dosage range for this compound.

Metabolic Pathways

Methoxyacetyl norfentanyl (hydrochloride) is involved in several metabolic pathways, including O-demethylation, N-dealkylation, and hydroxylation . These metabolic reactions are primarily mediated by cytochrome P450 enzymes, particularly cytochrome P450 3A4. The metabolites produced through these pathways can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of methoxyacetyl norfentanyl (hydrochloride) is crucial for interpreting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Methoxyacetyl norfentanyl (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, methoxyacetyl norfentanyl (hydrochloride) can localize to specific cellular compartments, influencing its activity and function. The compound’s transport and distribution patterns are essential for understanding its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of methoxyacetyl norfentanyl (hydrochloride) plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, methoxyacetyl norfentanyl (hydrochloride) may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of methoxyacetyl norfentanyl (hydrochloride) is essential for elucidating its molecular mechanisms and potential therapeutic targets.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific structure, which includes a methoxyacetyl group. This structural feature influences its metabolic pathway and pharmacokinetic properties, making it a valuable compound for studying the metabolism of fentanyl analogs .

Properties

IUPAC Name

2-methoxy-N-phenyl-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-18-11-14(17)16(12-5-3-2-4-6-12)13-7-9-15-10-8-13;/h2-6,13,15H,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWIKZYPYYGOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037304
Record name Methoxyacetyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101365-59-7
Record name Methoxyacetyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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